2-(Dimethylamino)ethyl acrylate

Übersicht

Beschreibung

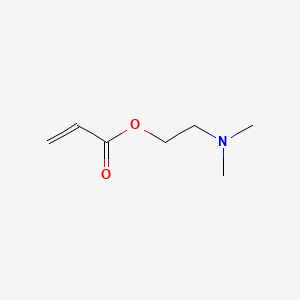

2-(Dimethylamino)ethyl acrylate (CAS 2439-35-2) is a tertiary amine-containing acrylate ester with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.19 g/mol . It is a combustible liquid with a density of 0.943 g/mL, boiling point of 64°C at 12 mmHg, and flash point of 62°C . Industrially, it serves as a key intermediate for synthesizing cationic polymers, particularly quaternary ammonium salts used in water treatment flocculants and paper additives . The compound hydrolyzes rapidly under basic conditions (half-life: 2.2 hours at pH 8.3), yielding acrylic acid and 2-dimethylaminoethanol, while slower hydrolysis occurs at neutral or acidic pH (half-life: 12.5 hours at pH 7) .

Vorbereitungsmethoden

Ester Interchange (Transesterification) Method

Description

The most commonly employed industrial method for preparing 2-(dimethylamino)ethyl acrylate involves the transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol. This reaction is catalyzed by acid catalysts, typically tin or titanium compounds.

Reaction Details

- Reactants: Methyl acrylate or ethyl acrylate + 2-dimethylaminoethanol

- Catalysts: Tin compounds (e.g., stannoxanes), titanium compounds (e.g., tetraisopropyl orthotitanate)

- Reaction Type: Ester interchange (transesterification)

- Yield: Greater than 95%

- Inhibitors: Phenothiazine or similar inhibitors are added to prevent polymerization of acrylates during the reaction.

- By-product Removal: When ethyl acrylate is used, ethanol is generated, which forms an azeotrope with ethyl acrylate (72.7:26.3 ethanol/ethyl acrylate, boiling at 77.5 °C). Ethanol is continuously distilled off to drive the reaction forward.

- Purification: Vacuum distillation followed by stabilization with about 1000 ppm 4-methoxyphenol (MEHQ) to inhibit polymerization.

Advantages

- High yield and purity

- Relatively mild conditions

- Scalable for industrial production

Limitations

- Requires careful control of inhibitors to prevent polymerization

- Removal of azeotropic ethanol can complicate process design

Solid Base Catalyst Method Using Ethyl Acetate, Carbon Monoxide, and Dimethylamine

Description

A novel synthetic method involves the reaction of ethyl acetate, carbon monoxide, and dimethylamine under the catalysis of a solid base catalyst, preferably a supported solid base such as alumina (Al₂O₃)-loaded catalysts.

Reaction Details

- Reactants: Ethyl acetate + carbon monoxide + dimethylamine

- Catalyst: Supported solid base catalyst (e.g., alumina-supported base)

- Conditions: Mild reaction conditions, avoiding high pressure and harsh reagents

- Reaction Pathway: The reaction generates this compound directly, minimizing by-products.

- Advantages:

- Uses inexpensive and readily available raw materials

- Mild reaction conditions suitable for continuous industrial production

- Reduced by-product formation and waste generation

- High yield and purity

- Avoids use of toxic reagents and high-pressure equipment

Industrial Significance

This method addresses issues in previous methods such as harsh conditions, high cost, and complex purification, making it suitable for large-scale production of this compound with improved environmental and economic profiles.

Multi-Step Carbonylation and Aldol Condensation Routes

Description

Several other synthetic routes have been reported, including:

Imines Complexometry Route: Involves preparation of imino complexes from dimethyl sulfate and dimethylformamide, followed by substitution with dimethylamine and subsequent reaction with ethyl acetate. This method is lengthy, uses toxic reagents, and has poor atom economy.

Carbon Monoxide High-Pressure Synthesis: Uses carbon monoxide and ethyl acetate in an autoclave to form intermediates, which then react with dimethylamine hydrochloride. This method requires high-pressure equipment and has operational challenges.

Aldol Condensation: Metallic sodium or sodium hydride is used to generate sodium salts from ethyl formate and ethyl acetate, which then react with dimethylamine hydrochloride. This method involves hazardous reagents and risk of hydrogen generation.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reactants | Catalyst Type | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Ester Interchange (Transesterification) | Methyl/Ethyl acrylate + 2-dimethylaminoethanol | Tin or Titanium compounds | Mild, acid catalysis, reflux with azeotrope removal | >95 | High yield, simple, scalable | Requires polymerization inhibitors, azeotrope handling |

| Solid Base Catalyst Method | Ethyl acetate + CO + dimethylamine | Supported solid base (Al₂O₃) | Mild, low pressure | High | Mild conditions, low waste, cost-effective | Requires solid catalyst preparation and optimization |

| Imines Complexometry | Dimethyl sulfate + DMF + dimethylamine + ethyl acetate | Multiple steps, toxic reagents | Multi-step, longer duration | Moderate | Good yield in final step | Toxic reagents, poor atom economy, complex |

| Carbon Monoxide High-Pressure Synthesis | Ethyl acetate + CO + dimethylamine hydrochloride | Homogeneous catalyst | High pressure autoclave | Moderate | Direct synthesis | High pressure, operational difficulty |

| Aldol Condensation | Ethyl formate + ethyl acetate + dimethylamine hydrochloride | Metallic sodium or hydride | Reactive metals, hazardous | Moderate | Established chemistry | Hazardous reagents, explosion risk |

Summary of Research Findings

The transesterification method remains the industrial standard due to its simplicity, high yield, and manageable reaction conditions, provided polymerization inhibitors are used and azeotropic by-products are efficiently removed.

The solid base catalyst method represents a promising advancement, offering a greener, more cost-effective, and scalable alternative with fewer by-products and milder conditions, suitable for continuous industrial production.

Alternative methods involving carbon monoxide high-pressure synthesis and aldol condensation are less favorable due to operational complexity, safety concerns, and lower economic viability.

Research continues to focus on optimizing catalysts, reaction conditions, and purification steps to improve yield, purity, and sustainability of this compound production.

Analyse Chemischer Reaktionen

2-(Dimethylamino)ethyl acrylate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form acrylic acid and dimethylaminoethanol.

Polymerization: It can form homopolymers and copolymers with other monomers such as acrylic acid, methacrylates, and styrene.

Addition Reactions: As an α, β-unsaturated carbonyl compound, it reacts with nucleophiles in a Michael addition.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

DMAEA is primarily used as a chemical intermediate in the synthesis of various organic compounds. Its ability to participate in polymerization reactions makes it valuable in creating copolymers and other complex structures.

Key Uses:

- Cationic Polymers : DMAEA is often copolymerized with acrylamide to produce cationic flocculants used in water treatment processes. These polymers enhance the removal of suspended solids and improve the quality of treated water .

- Quaternary Ammonium Salts : The compound is converted into quaternary ammonium salts, which are utilized in various applications, including surfactants and biocides for water treatment .

Pharmaceutical Applications

In pharmaceutical chemistry, DMAEA serves as a building block for drug delivery systems and therapeutic agents.

Case Studies:

- Drug Delivery Systems : Research has shown that DMAEA-functionalized polymers can facilitate the release of siRNA complexes, making them promising candidates for gene therapy applications . The polymers exhibit hydrolytic behavior that can be triggered under specific conditions, allowing for controlled drug release.

- Antimicrobial Agents : Studies indicate that quaternary ammonium compounds derived from DMAEA possess antimicrobial properties, making them suitable for use in disinfectants and antiseptics .

Polymer Science

DMAEA is extensively used in polymer science for synthesizing functionalized polymers that can be tailored for specific applications.

Polymerization Techniques:

- Reversible Addition–Fragmentation Chain Transfer (RAFT) : This technique has been employed to synthesize well-defined polymeric stars using DMAEA, which can be further functionalized for various applications . The resulting materials have shown promise in biomedical applications due to their biocompatibility and controlled degradation properties.

Applications in Coatings and Adhesives:

- DMAEA is also incorporated into coatings and adhesives to enhance their performance characteristics, such as adhesion strength and resistance to environmental factors.

Agrochemicals

In the agrochemical sector, DMAEA is used as an additive in formulations to improve the efficacy of pesticides and herbicides.

Key Benefits:

- Enhances the solubility and stability of active ingredients.

- Improves the delivery and retention of agrochemicals on plant surfaces.

Data Summary Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Cationic Polymers | Improved water treatment efficiency |

| Pharmaceuticals | Drug Delivery Systems | Controlled release of therapeutic agents |

| Polymer Science | Functionalized Polymers | Tailored properties for specific applications |

| Agrochemicals | Additives for Pesticides | Enhanced efficacy of active ingredients |

Wirkmechanismus

The compound’s mechanism of action involves its tertiary amino group, which can undergo protonation and deprotonation. This property allows it to interact with negatively charged molecules like DNA, making it useful in gene delivery systems . Additionally, its ability to form quaternary ammonium groups imparts antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

| Property | 2-(Dimethylamino)ethyl acrylate | 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | 2-(Diethylamino)ethyl acrylate |

|---|---|---|---|

| Molecular Formula | C₇H₁₃NO₂ | C₈H₁₅NO₂ | C₉H₁₇NO₂ |

| Molecular Weight | 143.19 g/mol | 157.21 g/mol | 171.24 g/mol |

| Boiling Point | 64°C (12 mmHg) | 182–190°C (atmospheric) | Not reported |

| Density | 0.943 g/mL | 0.93 kg/L | ~0.92–0.95 g/mL (estimated) |

| Hydrolysis Rate (pH 8.3) | 2.2 hours (half-life) | Slower (exact data unavailable) | Slower (bulkier substituent) |

| Key Functional Group | Acrylate ester + dimethylamine | Methacrylate ester + dimethylamine | Acrylate ester + diethylamine |

- Reactivity: The acrylate group in this compound undergoes faster polymerization and hydrolysis compared to methacrylate derivatives due to less steric hindrance .

- Thermal Stability: Poly[this compound] exhibits lower thermal stability than its methacrylate counterpart, which benefits from the methyl group’s stabilizing effect .

Biologische Aktivität

2-(Dimethylamino)ethyl acrylate (DMAEA) is an organic compound with the molecular formula CHNO. It is synthesized from methyl acrylate and N,N-dimethylaminoethanol and serves as a versatile chemical reagent and pharmaceutical intermediate. This article explores the biological activity of DMAEA, including its pharmacological applications, toxicity, and potential therapeutic uses.

DMAEA is characterized by its unsaturated double bonds, which confer significant reactivity. The compound can undergo various chemical reactions such as esterification, acylation, and amination. Its properties make it suitable for applications in drug synthesis and polymer production.

| Property | Value |

|---|---|

| Molecular Weight | 143.19 g/mol |

| Boiling Point | 161 °C |

| Flash Point | 59 °C |

| Solubility | Soluble in water, benzene, alcohol |

| Specific Gravity | 0.94 |

Biological Activity

DMAEA exhibits several biological activities that make it a candidate for pharmaceutical applications:

- Antimicrobial Activity : DMAEA has shown potential in synthesizing drugs with antibacterial and antiviral properties. Its derivatives have been evaluated for efficacy against various pathogens, including bacteria and viruses .

- Antitumor Effects : Research indicates that DMAEA can be used to develop compounds with anticancer properties. Studies have demonstrated its ability to inhibit tumor cell growth in vitro .

- Polymer Applications : DMAEA is utilized in creating charge-reversible polycations that enhance the delivery of nucleic acids in gene therapy applications. These polymers form stable complexes with nucleic acids and can improve transfection efficiency in cellular models .

Case Studies

Several studies highlight the biological effects of DMAEA:

- Study on Polymer Hydrophobicity : A study investigated the synthesis of copolymers based on DMAEA and their hydrophobic characteristics. The hydrophobic derivatives exhibited enhanced transfection capabilities compared to their hydrophilic counterparts, suggesting a potential role in RNA delivery systems .

- Toxicity Assessment : Toxicological evaluations indicate that DMAEA may pose risks upon inhalation or skin contact, necessitating careful handling. The compound has been classified as harmful and potentially reproductive toxic .

Toxicological Considerations

DMAEA's safety profile is critical for its application in pharmaceuticals:

Q & A

Basic Research Questions

Q. What key physicochemical properties of 2-(Dimethylamino)ethyl acrylate are critical for experimental design?

Answer: The compound is a combustible liquid with a molecular weight of 143.18 g/mol (C₇H₁₃NO₂) and serves as a reactive monomer due to its acrylate and tertiary amine functional groups . Key properties include:

- Reactivity : Susceptible to polymerization (thermal or radical-initiated) and quaternization reactions.

- Solubility : Miscible with polar solvents (e.g., water, ethanol) but may require stabilization to prevent unintended polymerization.

- Hazard Profile : Classified under GHS as a skin irritant (Category 2) and acute toxicity (Category 4) .

Experimental design must account for its low volatility, controlled storage conditions (e.g., inhibitors like 4-methoxyphenol), and compatibility with reaction matrices .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer: Safety measures should align with GHS and DOT guidelines:

- Engineering Controls : Use closed systems for synthesis/purification and ensure local exhaust ventilation to minimize vapor exposure .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and tight-fitting safety goggles. Respiratory protection (e.g., NIOSH-approved masks) is required if ventilation is insufficient .

- Storage : Store in inert, airtight containers at ≤25°C, away from oxidizing agents and ignition sources. Stabilizers (e.g., 200–300 ppm 4-methoxyphenol) are critical to prevent polymerization .

- Spill Management : Neutralize spills with absorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities .

Q. How is this compound synthesized and characterized in academic research?

Answer: Synthesis : Typically prepared via esterification of acrylic acid with 2-(dimethylamino)ethanol under acid catalysis. A representative method involves:

Reacting acrylic acid chloride with 2-(dimethylamino)ethanol in anhydrous dichloromethane at 0–5°C.

Neutralizing with aqueous sodium bicarbonate and purifying via vacuum distillation .

Characterization :

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., acrylate proton signals at δ 5.8–6.4 ppm).

- Chromatography : Use HPLC with UV detection (λ = 210 nm) to quantify residual monomers and assess purity .

Advanced Research Questions

Q. How can researchers design copolymers using this compound for targeted applications?

Answer: The monomer is copolymerized with hydrophobic (e.g., n-butyl methacrylate) or ionic (e.g., acrylamide) comonomers to tailor properties:

- Cationic Flocculants : Quaternize the tertiary amine group with methyl chloride to enhance water solubility for wastewater treatment polymers .

- pH-Responsive Hydrogels : Copolymerize with 2-hydroxyethyl acrylate, leveraging the amine group’s pH-dependent solubility for drug delivery systems .

- PFAS Copolymers : Incorporate perfluoroalkyl acrylates (e.g., CAS 870465-08-0) to create amphiphilic block copolymers for coatings .

Optimization : Adjust feed ratios and initiator concentrations (e.g., AIBN at 60–70°C) to control molecular weight and polydispersity.

Q. What analytical methods ensure purity and quantify residual monomers in this compound samples?

Answer:

- Gas Chromatography (GC) : Use flame ionization detection (FID) with a polar column (e.g., DB-WAX) to detect residual monomers. Calibrate with external standards .

- Headspace GC-MS : Identify volatile impurities (e.g., acrylic acid) with a detection limit of ≤0.01% .

- Titration : Quantify amine content via non-aqueous titration with perchloric acid in glacial acetic acid .

- Spectroscopy : FTIR (C=O stretch at 1720 cm⁻¹) and UV-Vis (λ = 220 nm) for functional group validation .

Q. How should researchers address conflicting data on polymerization kinetics of this compound?

Answer: Discrepancies in rate constants (e.g., radical vs. anionic polymerization) arise from:

- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states in anionic pathways, while non-polar media favor radical mechanisms.

- Inhibitor Interference : Residual stabilizers (e.g., 4-methoxyphenol) may suppress radical initiation, requiring purification via inhibitor-removal columns pre-polymerization .

Resolution :

Replicate experiments under identical solvent, temperature, and initiator conditions.

Use pulsed laser polymerization (PLP) to measure propagation rate coefficients (kₚ) and validate with Arrhenius plots .

Eigenschaften

IUPAC Name |

2-(dimethylamino)ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-7(9)10-6-5-8(2)3/h4H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBJAVGHACCNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28574-59-6 | |

| Record name | Dimethylaminoethyl acrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28574-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5025100 | |

| Record name | 2-(Dimethylamino)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-dimethylaminoethyl acrylate appears as a colorless to light yellow liquid with an acrid odor. Insoluble in water and floats on water. Irritates the eyes and produces tears., Dry Powder; Liquid | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

85 °F (NTP, 1992) | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1mg/ml) (NTP, 1992) | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2439-35-2 | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylaminoethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)ethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(DIMETHYLAMINO)ETHYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Dimethylamino)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(DIMETHYLAMINO)ETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YES121FTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.